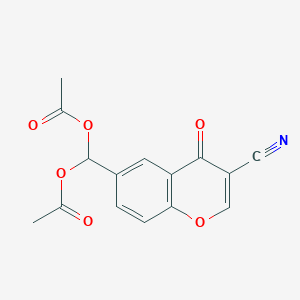
(3-Cyano-4-oxo-4H-chromen-6-yl)methylene diacetate
Übersicht
Beschreibung
(3-Cyano-4-oxo-4H-chromen-6-yl)methylene diacetate is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a cyano group, an oxo group, and a methylene diacetate moiety attached to the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-4-oxo-4H-chromen-6-yl)methylene diacetate typically involves the reaction of 3-cyanochromone with appropriate reagents under specific conditions. One common method involves the condensation of 3-cyanochromone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at elevated temperatures to facilitate the formation of the methylene diacetate moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Cyano-4-oxo-4H-chromen-6-yl)methylene diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and oxo positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Cyano-4-oxo-4H-chromen-6-yl)methylene diacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3-Cyano-4-oxo-4H-chromen-6-yl)methylene diacetate involves its interaction with specific molecular targets and pathways. The compound’s cyano and oxo groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, leading to modulation of biochemical pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyanochromone: A precursor in the synthesis of (3-Cyano-4-oxo-4H-chromen-6-yl)methylene diacetate.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Another benzopyran derivative with different functional groups.
4-Oxo-4H-1-benzopyran-3-carbonitrile: Similar structure with a cyano group at a different position.
Uniqueness
This compound is unique due to the presence of both cyano and methylene diacetate groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61776-45-2 |
|---|---|
Molekularformel |
C15H11NO6 |
Molekulargewicht |
301.25 g/mol |
IUPAC-Name |
[acetyloxy-(3-cyano-4-oxochromen-6-yl)methyl] acetate |
InChI |
InChI=1S/C15H11NO6/c1-8(17)21-15(22-9(2)18)10-3-4-13-12(5-10)14(19)11(6-16)7-20-13/h3-5,7,15H,1-2H3 |
InChI-Schlüssel |
RTSSMHGBHJAJPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(C1=CC2=C(C=C1)OC=C(C2=O)C#N)OC(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














